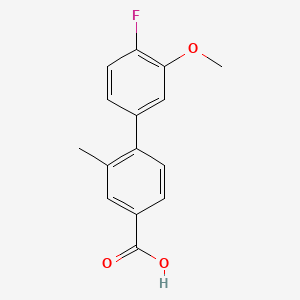

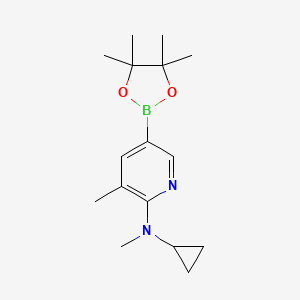

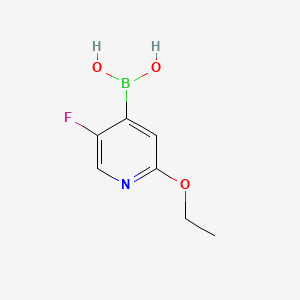

![molecular formula C7H8N4 B596247 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine CAS No. 1260666-23-6](/img/structure/B596247.png)

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Pyrazolopyridines, including our compound of interest, serve as key intermediates in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The synthetic methods for these compounds are diverse, allowing for the introduction of various substituents that can tailor the compound for specific applications .

Biomedical Applications

The biomedical applications of pyrazolopyridines are vast. They have been explored for their potential use in treating a range of diseases due to their pharmacological properties. This includes acting as kinase inhibitors, which are crucial in the regulation of cell functions and have implications in cancer therapy .

Anticancer Agents

Specific derivatives of pyrazolopyridines have been investigated for their anticancer properties. The structure-activity relationships of these compounds provide insights into their mechanism of action, which is essential for the development of new anticancer drugs. The compound “(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine” could potentially be modified to enhance its efficacy as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazolopyridines are another area of interest. Research has shown that functionalized derivatives, including triazole-tethered pyrazolopyridines, exhibit significant activity against various microbial strains. This opens up possibilities for the compound to be used in the development of new antimicrobial drugs .

Enzyme Inhibition

Pyrazolopyridines have been studied for their ability to inhibit certain enzymes. Enzyme inhibitors are valuable tools in both biochemical research and medicine. They can help understand enzyme mechanisms and also serve as lead compounds for drug development targeting specific enzymes involved in disease processes .

Molecular Probes

Due to their structural diversity and biological activity, pyrazolopyridines can be used as molecular probes. These compounds can bind to specific biological targets, allowing researchers to study biological pathways and identify new therapeutic targets. The compound could be functionalized to act as a probe in various biological assays .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWVJROYNXXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721436 |

Source

|

| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260666-23-6 |

Source

|

| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

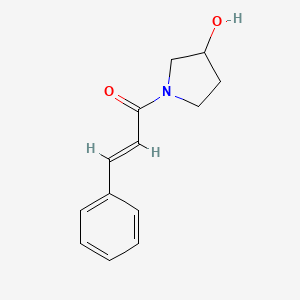

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)